4-Fluoro-5-methoxyindole-3-carboxaldehyde
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Overview
Description
4-Fluoro-5-methoxyindole-3-carboxaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluoro and methoxy groups on the indole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methoxyindole-3-carboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Formylation: The formyl group is introduced at the 3-position using Vilsmeier-Haack reaction, which involves the reaction of 5-methoxy-4-fluoroindole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methoxyindole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 4-Fluoro-5-methoxyindole-3-carboxylic acid.
Reduction: 4-Fluoro-5-methoxyindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-5-methoxyindole-3-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of fluorescent probes and other diagnostic tools.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxyindole-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-3-carboxaldehyde: Lacks the fluoro group, which may result in different reactivity and biological activity.
4-Fluoroindole-3-carboxaldehyde:
4-Fluoro-5-methoxyindole:
Uniqueness
4-Fluoro-5-methoxyindole-3-carboxaldehyde is unique due to the combination of the fluoro, methoxy, and formyl groups on the indole ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8FNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3 |
InChI Key |
WUVRULPNLGPJHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2C=O)F |
Origin of Product |
United States |
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